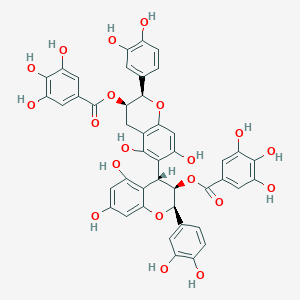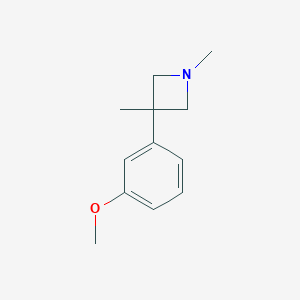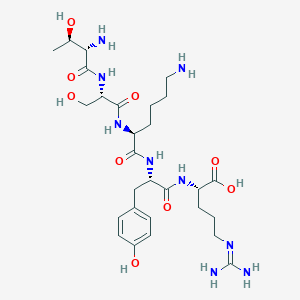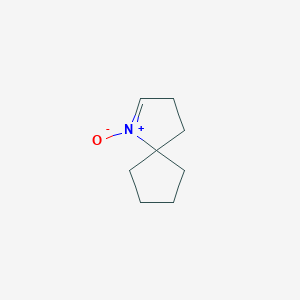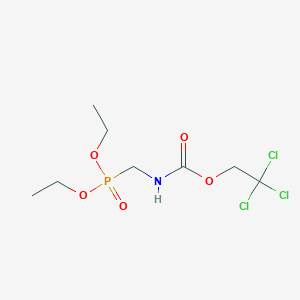![molecular formula C8H7N3O3S B024526 (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 110167-66-3](/img/structure/B24526.png)
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Overview
Description
“(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid” is a chemical compound with the CAS Number: 110167-66-3. Its molecular weight is 225.23 and its molecular formula is C8H7N3O3S . The IUPAC name for this compound is [3- (2-furyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.23 . The average mass is 225.225 Da and the monoisotopic mass is 225.020813 Da .Scientific Research Applications
Antioxidant and Antiradical Activity
Compounds with an open thiogroup, such as 3-thio-1,2,4-triazoles, exhibit significant antioxidant and antiradical activities. These properties have a positive impact on the overall condition and biochemical processes in patients who have received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, underlines the potential of these compounds in mimicking or enhancing the body's natural antioxidant defenses (Kaplaushenko, 2019).
Medicinal Chemistry and Drug Design
The presence of five-membered heterocycles, including furan and thiophene, in drug design highlights the importance of substituents like furan-2-yl and furan-3-yl in the medicinal chemistry of nucleobases, nucleosides, and their analogs. These compounds, through bioisosteric replacement, have shown potential in optimizing antiviral, antitumor, and antimycobacterial activities, among others (Ostrowski, 2022).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, the reactivity and functionalization of 3-thioxo-1,2,4-triazin-5-ones and their derivatives have been explored for their applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes or scaffolds in the development of new drugs or bioactive systems, demonstrating versatility in chemical transformations (Makki et al., 2019).
Agricultural and Analytical Applications
Amino-1,2,4-triazoles serve as essential raw materials in the production of agricultural products, pharmaceuticals, and analytical reagents. Their utility extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing the broad industrial relevance of 1,2,4-triazole derivatives (Nazarov et al., 2021).
Renewable Resources and Polymer Science
The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), underlines the role of furan-based compounds in providing sustainable alternatives to non-renewable hydrocarbons. These derivatives are pivotal in the production of polymers, functional materials, and fuels, indicating a significant shift towards bio-based chemical industry (Chernyshev et al., 2017).
properties
IUPAC Name |
2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBIFFCYWPJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546887 | |
| Record name | [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid | |
CAS RN |
110167-66-3 | |
| Record name | [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





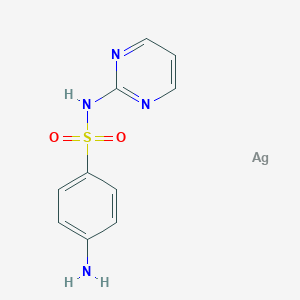



![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

